tert-Butyl 2-Ethylpiperidine-1-carboxylate
Overview
Description
“tert-Butyl 2-Ethylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 409061-22-9 . It has a molecular weight of 213.32 g/mol and its molecular formula is C12H23NO2 . The IUPAC name for this compound is tert-butyl 2-ethyl-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H23NO2/c1-5-10-8-6-7-9-13 (10)11 (14)15-12 (2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.32 g/mol and a molecular formula of C12H23NO2 .Scientific Research Applications
Synthesis of Anticancer Intermediates
Tert-butyl 2-ethylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its derivatives, like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions. These intermediates target dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, crucial for cell growth and survival. The optimization of synthetic methods for such intermediates is crucial for developing effective drugs to overcome resistance in cancer treatments (Zhang, Ye, Xu, & Xu, 2018).
Chemical Synthesis and Characterization
The compound is also pivotal in synthesizing water-soluble dendritic macromolecules with stiff, hydrocarbon interiors. These macromolecules, after undergoing thermolytic processes, exhibit solubility characteristics orthogonal to their tert-butyl ester forms. Their characterization through capillary electrophoresis and electrospray mass spectrometry highlights the intricate cross-linking between or within higher-generation dendrimer molecules (Pesak, Moore, & Wheat, 1997).
Application in Amino Acid Synthesis
Further, derivatives of this compound, like (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, are employed for synthesizing protected α-amino acids. These derivatives react with copper ‘catalysed’ Grignard reagents to yield protected α-amino acids in moderate to good yields, demonstrating the versatility of this compound derivatives in synthesizing essential biomolecules (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
Facilitation of Novel Organic Reactions
It has also been instrumental in developing novel organic reactions, such as the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates. This process efficiently prepares various quinoxaline-3-carbonyl compounds, underlining the compound's role in facilitating eco-friendly and efficient synthetic pathways for bioactive and synthetic drugs (Xie et al., 2019).
Properties
IUPAC Name |
tert-butyl 2-ethylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODONUATMTJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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